molecular formula C16H31ClO2 B1245446 2-chlorohexadecanoic Acid CAS No. 19117-92-1

2-chlorohexadecanoic Acid

Cat. No.: B1245446
CAS No.: 19117-92-1
M. Wt: 290.9 g/mol
InChI Key: LDQUHRSWFMWRNG-UHFFFAOYSA-N
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Description

2-Chloro Palmitic Acid is a monochlorinated derivative of palmitic acid, a common saturated fatty acid. It is characterized by the presence of a chlorine atom attached to the second carbon of the palmitic acid chain. This compound is known for its role in various biochemical processes, particularly in the formation of neutrophil extracellular traps (NETs) and its effects on endothelial cells .

Mechanism of Action

Target of Action

2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Mode of Action

The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that this compound can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of this compound, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .

Biochemical Analysis

Biochemical Properties

2-chlorohexadecanoic acid plays a significant role in biochemical reactions, particularly in the induction of cyclooxygenase-2 (COX-2) expression. It interacts with enzymes such as myeloperoxidase, which catalyzes the production of reactive chlorinating species. These species target plasmalogens, leading to the formation of this compound. This compound has been shown to increase COX-2 expression in human coronary artery endothelial cells, suggesting its involvement in inflammatory processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In brain microvascular endothelial cells, it induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential and activates transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). Additionally, this compound interferes with protein palmitoylation and reduces ER ATP content, leading to cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It covalently modifies proteins associated with endothelial permeability and exocytosis in human lung microvascular endothelial cells. This compound also induces the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), indicating its role in apoptosis. Furthermore, this compound activates nuclear factor kappa B (NFκB) signaling, which is likely responsible for the increased COX-2 expression and prostacyclin production observed in endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces COX-2 expression in human coronary artery endothelial cells within 8 hours of treatment. The expression levels remain constant over time, indicating a sustained response. Additionally, this compound disrupts mitochondrial function and induces ER stress markers over a prolonged period, suggesting long-term cellular stress and dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes neutrophil adherence to the endothelium and causes the release of von Willebrand factor, angiopoietin-2, and P-selectin from endothelial cells. At higher doses, this compound induces significant cellular stress and apoptosis, as evidenced by the cleavage of procaspase-3 and PARP. These findings highlight the importance of dosage in determining the compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It is produced from the oxidation of plasmalogens by hypochlorous acid, a reactive chlorinating species generated by myeloperoxidase. This compound interferes with protein palmitoylation and induces ER stress markers, suggesting its involvement in cellular stress responses. Additionally, this compound disrupts mitochondrial function, further contributing to its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound accumulates in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The distribution of this compound within specific cellular compartments is crucial for its activity and function .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is essential for its activity, as it interferes with protein palmitoylation and induces ER stress markers. Additionally, this compound promotes the release of inflammatory mediators such as IL-6 and IL-8, further highlighting its role in cellular stress responses. The subcellular localization of this compound is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro Palmitic Acid can be synthesized through the chlorination of palmitic acid. This process typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the second carbon position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2-Chloro Palmitic Acid follows similar principles but on a larger scale. The process involves the continuous feeding of palmitic acid and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity 2-Chloro Palmitic Acid .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro Palmitic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated fatty acids.

    Reduction: Reduction reactions can remove the chlorine atom, reverting it to palmitic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

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Properties

IUPAC Name

2-chlorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQUHRSWFMWRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454792
Record name 2-chlorohexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19117-92-1
Record name 2-chlorohexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-bromohexadecanoic acid (1 g), after having been dissolved in acetonitrile (50 ml), were added calcium chloride (5 g) and tetramethylammonium chloride (1 g), and the mixture was heated under reflux for 6 hours. The reaction mixture was filtered, concentrated and distributed into chloroform and water, and the chloroform layer was dried over anhydrous sodium sulfate and concentrated to give 2-chlorohexadecanoic acid (0.80 g). 2-Chlorohexadecanoic acid (893 mg), para-nitrophenol (428 mg) and N,N'-dicyclohexylcarbodiimide (634 mg) were dissolved in N,N-dimethylformamide (DMF), and the mixture was stirred for 12 hours. Precipitates were removed by filtration, and DMF was removed by distillation to give the active ester of 2-chlorohexadecanoic acid. To the active ester, which was dissolved in DMF (500 mg), were added again 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (465 mg) and triethylamine (1.2 ml), and the mixture was stirred for 12 hours. The reaction mixture was concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK135 in the yield of 262 mg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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